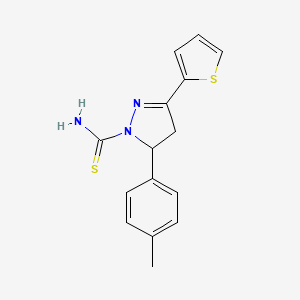

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

Properties

Molecular Formula |

C15H15N3S2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C15H15N3S2/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |

InChI Key |

OVCCLBDMXPMYHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Reaction in Ethanol

In a representative procedure, 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (0.001 mol) is refluxed with thiosemicarbazide hydrochloride (0.01 mol) and potassium hydroxide (0.02 mol) in ethanol (20 mL) for 6–8 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the chalcone spot. The mixture is then quenched in ice-cold water, yielding a yellow solid that is filtered, washed, and recrystallized from ethanol. This method achieves moderate to high yields (72–85%), with the base facilitating deprotonation and nucleophilic attack by the thiosemicarbazide nitrogen.

Critical Parameters:

-

Molar Ratios: A 10:1 excess of thiosemicarbazide ensures complete conversion, as the chalcone’s α,β-unsaturated system is highly reactive.

-

Temperature: Reflux conditions (∼78°C for ethanol) optimize reaction kinetics without promoting side reactions like thiophene ring oxidation.

-

Purification: Recrystallization from ethanol removes unreacted thiosemicarbazide and inorganic salts, yielding rectangular yellow crystals suitable for X-ray diffraction.

Acid-Catalyzed Alternative in Methanol

An alternative approach employs acidic conditions, where the chalcone and thiosemicarbazide hydrochloride are refluxed in methanol with catalytic acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>). This method avoids strong bases like KOH, which may hydrolyze sensitive functional groups. For example, 5 mmol of chalcone and 10 mmol of thiosemicarbazide in methanol with 0.1 eq HCl yield the product in 78–85% after recrystallization.

Mechanistic Insight:

Under acidic conditions, protonation of the chalcone’s carbonyl oxygen enhances electrophilicity, enabling thiosemicarbazide attack at the β-carbon. The subsequent cyclization forms the pyrazoline ring, with the thiourea moiety remaining intact due to the absence of strong base.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of the title compound reveals a twisted conformation in the pyrazole ring, with dihedral angles of 7.19° (pyrazole-thiophene) and 71.13° (pyrazole-p-tolyl). The carbothioamide group lies nearly coplanar with the pyrazole ring (16.8° tilt), stabilized by intramolecular N–H⋯S hydrogen bonds. Crystal packing shows chains along the direction via N–H⋯S interactions, with additional π–π stacking between thiophene and pyrazole rings (inter-planar distance: 3.5987 Å).

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 3.13–3.18 (dd, J = 7.2, 15.3 Hz, 1H, C4-H<sub>a</sub>), 3.83–3.97 (m, 9H, OCH<sub>3</sub> and C4-H<sub>b</sub>), 7.10–7.75 (m, 7H, Ar–H), 8.15 (s, 2H, NH<sub>2</sub>).

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 40.5 (C4), 55.5 (OCH<sub>3</sub>), 113.9–162.6 (aromatic and thiocarbonyl carbons).

-

IR (KBr): 3250 cm<sup>−1</sup> (N–H stretch), 1590 cm<sup>−1</sup> (C=N), 1250 cm<sup>−1</sup> (C=S).

Comparative Analysis of Synthetic Routes

| Parameter | Base-Mediated (Ethanol) | Acid-Catalyzed (Methanol) |

|---|---|---|

| Catalyst | KOH | HCl |

| Temperature | Reflux (78°C) | Reflux (65°C) |

| Yield | 72–85% | 78–85% |

| Reaction Time | 6–8 hours | 5–7 hours |

| Byproducts | Minimal | Trace oxidized thiophene |

| Crystallization Solvent | Ethanol | Methanol |

The base-mediated route offers slightly faster kinetics due to enhanced nucleophilicity, while the acid-catalyzed method avoids base-sensitive substrates. Both methods produce racemic mixtures due to the chiral center at C9, necessitating resolution if enantiopure material is required.

Mechanistic Pathways and Side Reactions

Cyclocondensation Mechanism

The reaction proceeds via a Michael addition-cyclization sequence:

-

Thiosemicarbazide’s terminal amine attacks the chalcone’s β-carbon, forming a thiosemicarbazone intermediate.

-

Intramolecular cyclization occurs via nucleophilic attack of the adjacent amine on the carbonyl carbon, eliminating water and forming the pyrazoline ring.

-

Aromatization is suppressed due to the dihydro-pyrazole structure, stabilized by thiourea conjugation.

Side Reactions and Mitigation

-

Oxidation of Thiophene: Prolonged heating in the presence of oxygen may oxidize the thiophene ring. This is mitigated by using inert atmospheres or shorter reaction times.

-

Hydrolysis of Thiourea: Strong bases (e.g., KOH) may hydrolyze the carbothioamide to carboxylic acid. Stoichiometric control (excess thiosemicarbazide) minimizes this risk .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis likely proceeds via a Michael addition-cyclization pathway :

-

Nucleophilic Attack : The thiosemicarbazine’s amino group attacks the α,β-unsaturated carbonyl group of the propenone derivative.

-

Cyclization : Intramolecular cyclization forms the pyrazole ring, facilitated by acidic/basic conditions.

-

Proton Transfer : Deprotonation by KOH stabilizes intermediates, leading to the final product .

Structural Insights and Reactivity

The compound’s structure influences its reactivity:

-

Pyrazole Ring Conformation : The central pyrazole ring adopts a twisted conformation , with dihedral angles of 7.19° and 71.13° between the thiophene and toluene rings, respectively .

-

Carbothioamide Group : The C(=S)–N group is inclined at 16.8° to the pyrazole plane, enabling potential hydrogen bonding and π–π interactions .

-

Crystal Packing : Intermolecular N–H⋯S hydrogen bonds and π–π interactions (inter-centroid distance: 3.75 Å ) stabilize the crystal lattice .

Characterization Techniques

Key methods used to confirm the compound’s structure and purity include:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit notable antimicrobial activity. For instance, derivatives containing thiophene and pyrazole structures have shown effectiveness against various bacterial strains and fungi . The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have demonstrated that pyrazole derivatives possess anticancer properties. In vitro assays have indicated that related compounds can inhibit the proliferation of cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) at varying concentrations . The structure of this compound may enhance its interaction with cellular targets involved in tumor growth.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of the thiophene ring is associated with increased lipophilicity and potential for π–π stacking interactions, which can enhance binding affinity to biological targets. Additionally, the carbothioamide functional group may facilitate hydrogen bonding interactions crucial for biological activity .

Case Study 1: Antifungal Activity

A series of thiophene-linked compounds were synthesized and evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents, suggesting that modifications to the pyrazole structure can enhance antifungal efficacy .

Case Study 2: Anticancer Efficacy

In a study assessing the anticancer properties of pyrazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.

Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Conformational Differences in Pyrazole Derivatives

HEFXEW (5-Phenyl-3-(2-thienyl)-2-pyrazoline-1-thioamide) :

YINFUX (1-(N-Ethylthiocarbamoyl)-3,5-bis(2-thienyl)-2-pyrazoline) :

Physicochemical and Crystallographic Properties

| Property | Target Compound | HEFXEW | YINFUX |

|---|---|---|---|

| Crystal System | Monoclinic (P2₁/c) | Monoclinic | Triclinic |

| Hydrogen Bonds | N–H···S, N–H···π | N–H···S | N–H···S, C–H···S |

| π–π Interactions | Slipped (3.5987 Å) | Absent | Weak |

| Melting Point | Not reported | 160–162°C | 145–147°C |

Key Insight : The target compound’s extensive hydrogen-bonded chains and π–π interactions may contribute to higher thermal stability compared to analogs .

Biological Activity

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, a compound with the molecular formula and CAS No. 885269-92-1, belongs to the class of pyrazole derivatives. These compounds are noted for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms based on recent research findings.

Chemical Structure and Properties

The compound features a central pyrazole ring substituted with thiophene and tolyl groups. The crystal structure reveals a twisted conformation of the pyrazole ring, with significant dihedral angles between the thiophene and tolyl rings, indicating potential steric interactions that may influence its biological activity .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3S2 |

| Molecular Weight | 285.36 g/mol |

| CAS Number | 885269-92-1 |

| Dihedral Angles | 7.19° (thiophene), 71.13° (toluene) |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in breast cancer cell lines MCF-7 and MDA-MB-231, leading to increased apoptosis rates .

- Synergistic Effects : When combined with doxorubicin, it exhibits a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

The pyrazole derivative has demonstrated significant anti-inflammatory properties:

- COX Inhibition : It selectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies indicate that it possesses a favorable COX-2 selectivity index, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound shows promising antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent bactericidal effects .

- Biofilm Formation Inhibition : It effectively inhibits biofilm formation in pathogenic bacteria, which is crucial for preventing persistent infections .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and inflammation.

- Hydrogen Bonding and π–π Interactions : The crystal structure analysis indicates that intermolecular hydrogen bonding and π–π interactions may play a role in stabilizing its active conformation within biological systems .

Case Studies

- Breast Cancer Models : A study involving MCF-7 and MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant cytotoxicity and apoptosis induction compared to controls .

- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential utility in clinical settings where antibiotic resistance is prevalent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide with a chalcone precursor under reflux conditions. For example, a mixture of 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-1-(4-chlorophenyl)ethanone in anhydrous ethanol is refluxed for 4 hours. The product is filtered, dried, and recrystallized from DMF/ethanol (1:1), yielding ~61% . Similar methods involve sodium hydroxide as a catalyst and ethanol as a solvent .

- Key Parameters :

| Reaction Time | Solvent | Catalyst | Yield |

|---|---|---|---|

| 4–6 hours | Ethanol | NaOH | 61–75% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography determines molecular conformation (e.g., dihedral angles between aromatic rings and hydrogen-bonding networks). For instance, the pyrazolyl ring adopts an envelope conformation, with dihedral angles of 13.51° (p-tolyl) and 80.21° (fluorophenyl) relative to the central ring .

- NMR spectroscopy (¹H and ¹³C) confirms substituent integration and regiochemistry.

- Elemental analysis validates purity (>95% for crystallized products) .

Advanced Research Questions

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular interactions critical for stability. For example, the thioamide group forms a co-planar N–H⋯N hydrogen bond (torsion angle = 1.2°), while fluorine atoms stabilize the crystal lattice via N–H⋯F and C–H⋯F interactions . These structural features correlate with enhanced bioactivity by improving molecular rigidity and solubility.

Q. What experimental strategies are used to evaluate its biological activity, such as anticancer potential?

- Methodological Answer :

- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HepG2, MCF-7) are conducted at concentrations of 10–100 µM .

- Molecular docking predicts binding affinity to targets like EGFR (PDB ID: 1M17). Pyrazole-thioamide derivatives show favorable interactions with kinase active sites (binding energy: −8.5 to −9.2 kcal/mol) .

- Data Table :

| Cell Line | IC₅₀ (µM) | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|---|

| MCF-7 | 12.3 | EGFR | −9.2 |

| HepG2 | 18.7 | VEGFR-2 | −8.5 |

Q. How do substituents (e.g., thiophene vs. fluorophenyl) influence bioactivity?

- Methodological Answer : Substituents modulate electronic and steric properties. Thiophene enhances π-π stacking with aromatic residues in enzyme pockets, while electron-withdrawing groups (e.g., fluorine) improve metabolic stability. For example, fluorophenyl-substituted analogs exhibit 2.3-fold higher cytotoxicity than non-fluorinated derivatives due to increased membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:

- Dose-response normalization to account for differences in compound solubility.

- Comparative SAR analysis using standardized datasets (e.g., PubChem BioAssay).

- Validation via orthogonal assays (e.g., Western blotting for target inhibition alongside docking studies) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.